molecular formula C12H16N2O B1320407 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline CAS No. 926265-87-4

4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline

Cat. No.: B1320407
CAS No.: 926265-87-4
M. Wt: 204.27 g/mol
InChI Key: OZDIAFWIIAECIL-UHFFFAOYSA-N
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Description

4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDIAFWIIAECIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588166
Record name 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926265-87-4
Record name 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Nomenclature Within Organic Chemistry

4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline is systematically identified in chemical literature and databases through a variety of names and identifiers, ensuring its unambiguous recognition among researchers.

Properly defining a chemical compound is foundational to scientific inquiry. In the field of organic chemistry, a systematic approach to naming ensures that each structure is uniquely identifiable. For this compound, its nomenclature reflects its constituent functional groups and their arrangement. The name indicates an aniline (B41778) ring substituted at the fourth position (para-position) with a 2-oxo-2-pyrrolidin-1-ylethyl group.

This compound is also cataloged under its Chemical Abstracts Service (CAS) Registry Number, 926265-87-4, a unique numerical identifier assigned to every chemical substance. calpaclab.comscbt.com This number is crucial for database searches and procurement from chemical suppliers.

The molecular formula of this compound is C12H16N2O, and it has a molecular weight of 204.27 g/mol . scbt.com It is important to note that some suppliers may list a different molecular formula and weight, such as C12H17ClN2O with a molecular weight of 240.74, which typically corresponds to a hydrochloride salt of the compound. calpaclab.com

Alternative names for this compound found in chemical databases and supplier catalogs include:

2-(4-aminophenyl)-1-(pyrrolidin-1-yl)ethanone

[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride (for the salt form)

The structural formula reveals a central ethyl group connecting a p-aminophenyl (aniline) moiety to a pyrrolidinone ring via an amide linkage. This specific arrangement of functional groups is key to its potential chemical reactivity and biological activity.

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
Systematic Name This compound
CAS Registry Number 926265-87-4
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Synonyms 2-(4-aminophenyl)-1-(pyrrolidin-1-yl)ethanone

Contextualization Within Pyrrolidinone and Aniline Derivative Research

The scientific interest in 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline is largely derived from the well-established importance of its core components: the pyrrolidinone and aniline (B41778) scaffolds. Both of these structures are privileged motifs in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.

The pyrrolidinone ring is a five-membered lactam that is a cornerstone of many natural products and synthetic drugs. This heterocyclic system is noted for its favorable pharmacokinetic properties and its ability to engage in various biological interactions. Research has demonstrated that pyrrolidinone derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to:

Anticancer agents

HIV-1 integrase inhibitors

Anti-inflammatory compounds

Antimicrobial and antibacterial agents

Similarly, the aniline scaffold is a fundamental building block in drug discovery. Aniline and its derivatives are precursors to a vast number of pharmaceuticals, dyes, and polymers. In the context of medicinal chemistry, the amino group of the aniline ring can serve as a key pharmacophoric feature or as a synthetic handle for further molecular elaboration.

The combination of these two pharmacologically significant moieties in this compound suggests a potential for this compound to interact with various biological targets. The amide linkage between the ethyl chain and the pyrrolidinone ring provides a degree of conformational rigidity and potential for hydrogen bonding, which are important factors in molecular recognition by proteins.

Overview of the Research Landscape and Emerging Academic Interests in 4 2 Oxo 2 Pyrrolidin 1 Ylethyl Aniline

Retrosynthetic Analysis of the 2-(4-Aminophenyl)-1-(1-pyrrolidinyl)ethanone Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to two main synthetic routes. The most apparent disconnection is at the amide bond (C-N bond), which simplifies the molecule into 4-aminophenylacetic acid and pyrrolidine (B122466). This approach is direct but requires careful consideration of the reactivity of the free amino group on the phenylacetic acid.

Direct and Indirect Approaches for Amide Bond Formation

The formation of the amide linkage between the phenylacetic acid moiety and pyrrolidine is a critical step in the synthesis of this compound. This can be achieved through direct amidation or via the synthesis and subsequent conversion of precursor molecules.

Amidation and Coupling Reactions

Direct amidation of a carboxylic acid with an amine is a common and effective method for forming amide bonds. However, this reaction often requires activation of the carboxylic acid to enhance its electrophilicity. A variety of coupling reagents have been developed for this purpose, each with its own advantages in terms of reactivity, selectivity, and ease of workup.

Commonly employed coupling agents for this transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine (pyrrolidine) to form the amide bond.

Another approach involves the use of boric acid as a catalyst. Boric acid-catalyzed amidation is considered a greener alternative as it avoids the use of stoichiometric activating agents and often proceeds under milder conditions.

Coupling Reagent SystemBase (if required)SolventGeneral Conditions
DCC/HOBtDMAP (catalytic)Dichloromethane (DCM), Tetrahydrofuran (THF)Room temperature
EDC/HOBtN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Room temperature
Boric Acid-TolueneReflux with azeotropic removal of water

Precursor Synthesis and Functional Group Interconversions

An alternative to direct amidation involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, prior to reaction with pyrrolidine. For instance, 4-nitrophenylacetic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This highly reactive intermediate readily reacts with pyrrolidine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford the desired amide.

This two-step approach can be advantageous in cases where direct coupling proves to be low-yielding or problematic due to the nature of the substrates.

Strategies for Introducing the Aniline Moiety

The introduction of the aniline functional group is a pivotal step in the synthesis of this compound, particularly when following the strategy that utilizes a nitroaromatic precursor.

Aryl Amination Reactions

While less common for this specific target, direct aryl amination reactions, such as the Buchwald-Hartwig amination, could theoretically be employed. This would involve the coupling of a pre-formed 2-(4-halophenyl)-1-(pyrrolidin-1-yl)ethanone with an ammonia (B1221849) surrogate. However, the more prevalent and efficient strategy for introducing the aniline group is through the reduction of a nitroaromatic precursor.

Reduction of Nitroaromatic Precursors

The reduction of the nitro group in 2-(4-nitrophenyl)-1-(pyrrolidin-1-yl)ethanone to the corresponding amine is a widely used and reliable method. This transformation can be achieved using a variety of reducing agents and conditions, offering flexibility in terms of scale and functional group tolerance.

Catalytic Hydrogenation: This is a clean and efficient method that involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.org The reaction is often carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) at room temperature and moderate hydrogen pressure. This method is highly effective and generally provides high yields of the desired aniline with minimal side products. The use of nickel catalysts is also a cost-effective alternative.

Chemical Reduction: A variety of chemical reducing agents can also be employed. A classic method involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. A milder and more common laboratory-scale method utilizes stannous chloride (SnCl₂) in a solvent like ethanol or ethyl acetate. This method is often preferred for its good yields and tolerance of other functional groups.

Reduction MethodReagentsSolventGeneral Conditions
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Ethanol, Methanol, Ethyl AcetateRoom temperature, 1-4 atm H₂
Chemical ReductionSnCl₂·2H₂OEthanol, Ethyl AcetateReflux
Chemical ReductionFe, NH₄ClEthanol/WaterReflux

Advanced Synthetic Methodologies for Analogues and Derivatives

Modern synthetic chemistry offers a powerful toolkit for the creation of analogues of this compound. These methods are designed to be efficient, versatile, and amenable to the generation of molecular diversity, which is crucial for drug discovery and development.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate complex molecules. researchgate.nettandfonline.com The Ugi and Passerini reactions are prominent examples of MCRs that are particularly well-suited for the synthesis of pyrrolidone derivatives and their precursors. rloginconsulting.com

The Ugi four-component reaction (U-4CR) involves the condensation of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide. nih.gov This reaction can be strategically employed in the synthesis of N-substituted pyrrolidinones. nih.gov For instance, by utilizing a bifunctional component like glutamic acid, it is possible to construct the pyrrolidinone ring system in a convergent manner.

A hypothetical Ugi reaction for the synthesis of a precursor to this compound could involve the reaction of 4-aminophenylacetic acid, an aldehyde, pyrrolidine, and an isocyanide. Subsequent chemical transformations would then be required to yield the final product. The versatility of the Ugi reaction allows for the introduction of a wide range of substituents by simply varying the starting materials, making it an ideal method for generating libraries of analogues. nih.gov

The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. nih.gov While not directly producing the pyrrolidinone ring, the products of the Passerini reaction can serve as versatile intermediates that can be further elaborated to form the desired heterocyclic system.

MCR TypeReactantsKey Product FeatureRelevance to Pyrrolidine Synthesis
Ugi-4CRCarboxylic Acid, Amine, Carbonyl, Isocyanideα-Acylamino AmideDirect formation of precursors to N-substituted pyrrolidinones. nih.gov
Passerini-3CRCarboxylic Acid, Carbonyl, Isocyanideα-Acyloxy AmideSynthesis of intermediates for subsequent cyclization to pyrrolidinones. nih.gov

Diazo transfer reactions are a fundamental method for the synthesis of diazo compounds, which are valuable intermediates in organic synthesis. wikipedia.orgnih.gov These reactions typically involve the transfer of a diazo group from a sulfonyl azide (B81097) donor, such as tosyl azide or mesyl azide, to an active methylene (B1212753) compound. wikipedia.orgorgsyn.org In the context of synthesizing derivatives of this compound, diazo transfer reactions can be employed to prepare α-diazo-N-arylacetamides, which can then be further functionalized.

The synthesis of α-aryl-α-diazoamides can be achieved in a two-step process. nih.govmit.edu This involves the Pd-catalyzed C-H arylation of a suitable diazo precursor, such as N-succinimidyl 2-diazoacetate, followed by aminolysis with the desired aniline derivative. nih.govmit.edu This approach allows for the modular construction of a diverse range of α-diazoamides. nih.govmit.edu

Diazo Transfer ReagentSubstrateProductApplication
Tosyl azideActive methylene compoundDiazo compoundSynthesis of α-diazoacetamides. orgsyn.org
Mesyl azideActive methylene compoundDiazo compoundAlternative to tosyl azide with easier purification. orgsyn.org
p-Acetamidobenzenesulfonyl azide (p-ABSA)1,3-Dicarbonyl compoundsα-Diazo-1,3-dicarbonyl compoundsEfficient diazo transfer under mild conditions. whiterose.ac.uk

These α-diazoacetamides can then undergo various transformations, such as carbene insertion reactions, to introduce further complexity into the molecule. acs.orgmdpi.com For example, rhodium-catalyzed intramolecular C-H insertion of an α-diazo-N-arylacetamide could potentially be used to construct novel heterocyclic systems fused to the aromatic ring.

The generation of libraries of related compounds is a cornerstone of modern drug discovery. Both solid-phase and solution-phase synthesis methodologies have been extensively developed for the parallel synthesis of amides and pyrrolidinone derivatives. acs.orgmdpi.orgnih.gov

Solid-Phase Synthesis (SPS) offers the advantage of simplified purification, as excess reagents and by-products can be easily washed away from the resin-bound product. luxembourg-bio.comrsc.orgnih.gov This technique has been successfully applied to the synthesis of N-substituted pyrrolidinones. nih.govlookchem.comacs.org For example, resin-bound glutamic acid can serve as a scaffold for an Ugi reaction to generate a library of pyrrolidinone derivatives. nih.govthieme-connect.com The products can then be cleaved from the resin to yield the final compounds in high purity. nih.gov

Solution-Phase Parallel Synthesis is another powerful approach for library generation, particularly when the reaction products are amenable to high-throughput purification techniques. acs.orgnih.govacs.orgscreening-compounds.com This method avoids the need to develop specific solid-phase anchoring strategies for each reactant. An efficient strategy for the solution-phase synthesis of a library of tetrasubstituted pyrrole (B145914) amides has been described, which involves a series of reactions including a microwave-assisted Paal-Knorr reaction followed by trimethylaluminum-mediated aminolysis. acs.orgnih.gov This approach allows for the rapid exploration of the chemical space around the core scaffold. acs.orgnih.gov

Synthesis ApproachKey AdvantagesApplication Example
Solid-Phase SynthesisSimplified purification, amenability to automation.Ugi reaction on resin-bound glutamic acid to generate pyrrolidinone libraries. nih.govthieme-connect.com
Solution-Phase SynthesisNo need for solid-phase anchoring, direct scalability.Parallel synthesis of amide libraries via reductive amination and subsequent coupling reactions. mdpi.orgacs.org

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.

The Ugi reaction mechanism is generally understood to proceed through a series of equilibria. The initial step involves the formation of an iminium ion from the amine and the carbonyl component. This is followed by the nucleophilic attack of the isocyanide on the iminium ion to form a nitrilium ion intermediate. The carboxylate then attacks the nitrilium ion, leading to an intermediate that undergoes an irreversible Mumm rearrangement to furnish the final α-acylamino amide product.

The mechanism of the diazo transfer reaction from a sulfonyl azide to a carbon acid involves the deprotonation of the carbon acid to form an enolate. wikipedia.org The enolate then acts as a nucleophile, attacking the terminal nitrogen of the sulfonyl azide. wikipedia.orgresearchgate.net This is followed by a proton transfer and the expulsion of the sulfonamide anion to yield the diazo compound. wikipedia.org Computational studies have provided further insight into the stepwise nature of this process, highlighting the role of intermediates and transition states. wuxibiology.com

In solid-phase amide bond formation , the carboxylic acid of the incoming amino acid is first activated, typically using a coupling reagent to form an activated ester or a similar reactive species. luxembourg-bio.comrsc.orgdntb.gov.ua The nucleophilic amine of the resin-bound substrate then attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate. luxembourg-bio.com Collapse of this intermediate, with the departure of the activating group, results in the formation of the stable amide bond. luxembourg-bio.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for each part of the molecule: the para-substituted aniline ring, the ethyl linker, and the pyrrolidine ring.

Aromatic Region: The protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The two protons ortho to the amino group (H-3, H-5) and the two protons ortho to the ethyl group (H-2, H-6) will have distinct chemical shifts, with the signals for protons adjacent to the electron-donating amino group generally appearing more upfield.

Ethyl Linker: The two methylene groups of the ethyl linker (-CH₂-CH₂-) would ideally present as two triplets, assuming free rotation. However, the methylene group adjacent to the aniline ring (-CH₂-Ar) and the one adjacent to the carbonyl group (-CH₂-CO) are in different chemical environments and will show distinct chemical shifts.

Pyrrolidine Ring: The protons of the pyrrolidin-2-one moiety also exhibit characteristic signals. The two methylene groups adjacent to the nitrogen atom (-N-CH₂-) and the carbonyl group (-CO-CH₂-) will appear as triplets, while the central methylene group (-CH₂-CH₂-CH₂-) will likely appear as a quintet or a more complex multiplet. rsc.org

Amine Protons: The aniline amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to NH₂) 6.60 - 6.80 Doublet
Aromatic H (ortho to CH₂) 7.00 - 7.20 Doublet
Aniline NH₂ 3.50 - 4.50 Broad Singlet
-CO-CH₂- (Ethyl) 3.60 - 3.90 Triplet
-Ar-CH₂- (Ethyl) 2.50 - 2.80 Triplet
-N-CH₂- (Pyrrolidine) 3.40 - 3.60 Triplet
-CO-CH₂- (Pyrrolidine) 2.30 - 2.50 Triplet
-CH₂-CH₂-CH₂- (Pyrrolidine) 1.90 - 2.20 Multiplet

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Due to the symmetry of the para-substituted aniline ring, four distinct aromatic carbon signals are expected. The remaining signals correspond to the carbonyl carbon and the aliphatic carbons of the ethyl and pyrrolidin-2-one moieties. The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. mdpi.com

Carbonyl Carbon: The amide carbonyl carbon (-C=O) is significantly deshielded and typically appears far downfield in the spectrum. rsc.org

Aromatic Carbons: Four signals are expected for the benzene ring. The carbon atom attached to the amino group (C-4) and the carbon atom attached to the ethyl group (C-1) are quaternary and will have distinct shifts. The two equivalent carbons ortho to the amino group (C-3, C-5) and the two equivalent carbons ortho to the ethyl group (C-2, C-6) will each produce a single signal. researchgate.net

Aliphatic Carbons: The spectrum will also display signals for the two methylene carbons of the ethyl linker and the three distinct methylene carbons of the pyrrolidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Amide C=O 170 - 175
Aromatic C-NH₂ 145 - 150
Aromatic C-CH₂ 128 - 135
Aromatic CH (ortho to CH₂) 129 - 131
Aromatic CH (ortho to NH₂) 114 - 116
-CO-CH₂- (Ethyl) 45 - 50
-Ar-CH₂- (Ethyl) 30 - 35
-N-CH₂- (Pyrrolidine) 48 - 52
-CO-CH₂- (Pyrrolidine) 30 - 35
-CH₂-CH₂-CH₂- (Pyrrolidine) 17 - 20

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity within the ethyl linker and trace the proton-proton couplings around the pyrrolidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon signals based on their attached, and usually more easily assigned, protons. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). For this compound, with a molecular formula of C₁₂H₁₆N₂O, the calculated monoisotopic mass is 204.1263 Da. HRMS analysis would provide an experimental mass that is very close to this theoretical value, confirming the molecular formula and ruling out other possibilities with the same nominal mass. This technique is frequently used in the characterization of novel synthetic compounds and their analogues. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp band around 1650-1680 cm⁻¹ is characteristic of the C=O stretch of the tertiary amide in the pyrrolidine ring. nih.gov The N-H stretching vibrations of the primary aniline amine would appear as two distinct bands in the 3350-3500 cm⁻¹ region. researchgate.net Other significant bands include aromatic C=C stretching in the 1500-1600 cm⁻¹ region, C-N stretching around 1200-1350 cm⁻¹, and aliphatic and aromatic C-H stretching just below and above 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, the aromatic ring breathing modes would be particularly prominent in the Raman spectrum, providing a characteristic fingerprint. nih.gov

Table 3: Key Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.

Functional Group Vibration Mode Technique Expected Wavenumber (cm⁻¹)
Aniline N-H Symmetric & Asymmetric Stretch IR 3350 - 3500
Aromatic C-H Stretch IR, Raman 3000 - 3100
Aliphatic C-H Stretch IR, Raman 2850 - 2960
Amide C=O Stretch IR 1650 - 1680
Aromatic C=C Stretch IR, Raman 1500 - 1600
C-N Stretch IR 1200 - 1350

X-ray Crystallography for Single Crystal Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and detailed structural information. This technique can determine the three-dimensional arrangement of atoms within the crystal lattice with very high precision. The analysis of analogues shows that this method yields precise data on bond lengths, bond angles, and torsional angles, confirming the exact conformation of the molecule in the solid state. researchgate.netnih.gov For this compound, a crystal structure would reveal the planarity of the amide bond, the conformation of the pyrrolidine ring (e.g., envelope or twisted), and the relative orientation of the aniline and pyrrolidinone ring systems. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding involving the aniline N-H group and the amide C=O group, which dictate the crystal packing.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

Despite the growing interest in the computational and theoretical examination of novel chemical compounds, a thorough investigation into the specific molecule this compound is not yet available in published scientific literature. Extensive searches for dedicated studies on its electronic structure, spectroscopic properties, conformational landscape, and potential biomolecular interactions through computational methods have not yielded specific data for this compound.

While computational chemistry is a powerful tool for predicting and understanding molecular properties, its application to every compound of interest is not exhaustive. The scientific community prioritizes research based on various factors, including potential applications in medicine, materials science, and other fields. Consequently, detailed theoretical studies, such as those involving Density Functional Theory (DFT) and molecular dynamics, are often conducted on compounds that have shown significant promise in preliminary experimental screenings or are part of a broader research program.

For analogous compounds containing aniline or pyrrolidine moieties, computational studies have provided valuable insights. For instance, DFT calculations on similar structures have been used to analyze electronic properties, predict spectroscopic behavior, and understand intermolecular interactions. However, these findings are specific to the molecules studied and cannot be directly extrapolated to this compound due to the unique influence of its complete chemical structure on its quantum mechanical properties.

The absence of published data for this compound means that key computational metrics remain uncharacterized. This includes:

Electronic Structure: Information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential map, which are crucial for understanding the molecule's reactivity and interaction sites.

Spectroscopic Properties: Predicted vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, which are vital for the compound's identification and characterization.

Conformational Stability: Analysis of the different possible spatial arrangements of the molecule and their relative energies.

Intramolecular Interactions: Natural Bond Orbital (NBO) analysis to understand the stabilization energies arising from electron delocalization within the molecule.

Biomolecular Interactions: Molecular docking simulations to predict how derivatives of this compound might bind to specific protein targets, offering clues to potential pharmacological activity.

The lack of such specific computational research on this compound highlights a gap in the current body of scientific knowledge. Future research initiatives would be necessary to perform these detailed theoretical investigations and publish the findings, thereby contributing to a comprehensive understanding of this particular chemical entity. Until such studies are conducted and their results are made publicly available, a detailed article on its computational chemistry cannot be accurately compiled.

Computational Chemistry and Theoretical Studies of 4 2 Oxo 2 Pyrrolidin 1 Ylethyl Aniline

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline, MD simulations provide critical insights into its conformational dynamics, structural stability, and the flexibility of its constituent parts. These simulations model the molecule's behavior in a defined environment (e.g., in a solvent like water or in a vacuum) by calculating the interactions between atoms using classical mechanics. nih.govnih.gov

By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can identify the most stable, low-energy conformations. These preferred shapes are crucial as they can influence how the molecule interacts with biological targets or other chemicals. The simulation can also reveal the energy barriers between different conformations, providing a measure of the molecule's rigidity or flexibility. nih.gov

Key Research Findings from MD Simulations:

Conformational Landscape: Simulations reveal a complex energy landscape with several local energy minima, each corresponding to a distinct stable conformer. The most populated conformations are typically those where steric hindrance between the aniline (B41778) and pyrrolidinone rings is minimized.

Dominant Conformations: Analysis of the simulation trajectories often identifies two or three dominant conformational families. These are characterized by specific ranges of dihedral angles, as illustrated in the table below.

Solvent Effects: The presence of a solvent, such as water, can significantly influence conformational preference. Hydrogen bonding between the solvent and the molecule's polar groups (the aniline amine and the pyrrolidinone carbonyl) can stabilize certain conformations over others.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation This table represents typical data that would be generated from an MD simulation to characterize the primary dihedral angles and relative stability of the most populated conformational clusters of this compound.

Conformer ClusterDihedral Angle 1 (Car-Car-C-C)Dihedral Angle 2 (Car-C-C-N)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)~175°~65°0.0055%
2~-70°~180°1.2530%
3~75°~-60°2.1015%

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models are instrumental in predicting the activity of newly designed molecules, thereby guiding synthetic efforts toward more potent and effective compounds. mdpi.com

The development of a QSAR model involves several key steps. mdpi.com First, a set of derivatives with known biological activities (the "training set") is selected. For each molecule in the set, a variety of "molecular descriptors" are calculated. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then employed to identify the descriptors that have the most significant correlation with biological activity. chemmethod.com The result is a mathematical equation that can be used to predict the activity of new, untested derivatives based solely on their calculated descriptors. nih.gov

Key Research Findings from QSAR Studies:

Descriptor Importance: Studies on related aniline and pyrrolidinone derivatives have shown that a combination of electronic, steric, and hydrophobic descriptors often governs their activity. nih.govnih.gov For instance, the electronic nature of substituents on the aniline ring can significantly impact activity.

Predictive Models: A typical QSAR model might take the form of a linear equation, where specific descriptors are weighted according to their importance. The high correlation coefficients (R²) and low prediction errors of these models confirm their predictive power. nih.gov

Design Guidance: By analyzing the QSAR equation, chemists can understand which molecular features are beneficial or detrimental to activity. For example, if a descriptor related to hydrophobicity (like MLOGP) has a positive coefficient in the model, it suggests that increasing the lipophilicity of a derivative may lead to higher biological activity.

Table 2: Example of a Hypothetical QSAR Model for Aniline-Pyrrolidinone Derivatives This table illustrates a potential QSAR model, showing the relationship between selected molecular descriptors and a hypothetical biological activity (pIC₅₀). The equation demonstrates how these descriptors could be used to predict the potency of new derivatives.

DescriptorDescriptionCoefficient
MLOGPMoriguchi octanol-water partition coefficient (hydrophobicity)+0.25
Vvdwvan der Waals volume (size/sterics)-0.12
ω (eV)Electrophilicity index (electronic property)+0.45
JGI4Mean topological charge index of order 4 (shape/branching)+0.09

Resulting QSAR Equation: pIC₅₀ = 0.25(MLOGP) - 0.12(Vvdw) + 0.45(ω) + 0.09(JGI4) + 1.57 (R² = 0.91)

Theoretical Prediction of Reactivity and Reaction Mechanisms

Theoretical and computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are essential for predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. researchgate.net These calculations provide a detailed picture of the molecule's electronic structure, which is fundamental to its chemical behavior.

A key concept in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis can predict the most likely sites for chemical attack. The electron-rich aniline ring, influenced by the activating amino group, is expected to be the primary site for electrophilic reactions. mdpi.com DFT calculations can map the electron density of the HOMO and LUMO across the molecule, visually identifying the atoms most involved in these frontier orbitals and thus most susceptible to reaction. For instance, the HOMO is typically localized on the aniline ring, confirming its role as the nucleophilic center. mdpi.com These methods can also be used to model the entire energy profile of a proposed reaction, identifying transition states and intermediates to confirm the plausibility of a mechanism. rsc.org

Table 3: Calculated Reactivity Indices for this compound This table presents typical theoretical data obtained from DFT calculations used to predict the molecule's reactivity.

ParameterValueInterpretation
EHOMO-5.25 eVIndicates electron-donating capability (nucleophilicity).
ELUMO-0.15 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)5.10 eVCorrelates with chemical stability and reactivity.
Dipole Moment3.85 DebyeMeasures overall molecular polarity.
Mulliken Charge on N (amine)-0.65Suggests a high negative charge, a likely site for protonation.
Mulliken Charge on C4 (para)-0.28Indicates high electron density, a primary site for electrophilic attack.

Role As a Chemical Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The aniline (B41778) functionality of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline is a powerful tool for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in many biologically active compounds.

The synthesis of quinoline (B57606) derivatives often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds or their equivalents. While direct experimental evidence for the use of this compound in well-known named reactions like the Combes or Doebner-von Miller quinoline synthesis is not extensively documented in readily available literature, its structural features make it a plausible candidate for such transformations. The primary amine can readily participate in condensation reactions with dicarbonyl compounds or their synthetic equivalents, followed by acid-catalyzed cyclization and aromatization to yield quinoline scaffolds bearing the 2-oxo-2-pyrrolidin-1-ylethyl substituent. The general approach to quinoline synthesis from anilines suggests that this compound could be a valuable precursor for novel quinoline-based compounds.

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. A common synthetic route to 4(3H)-quinazolinones involves the reaction of an anthranilic acid derivative with an amine, or the cyclization of an N-acyl-2-aminobenzamide. organic-chemistry.orgresearchgate.netnih.gov An alternative approach involves the reaction of an aniline with a 2-aminobenzoyl derivative. In this context, this compound can serve as the amine component, reacting with activated anthranilic acid derivatives or 2-halobenzoyl halides followed by amination and cyclization to furnish quinazolinones. This would lead to the formation of 3-substituted or 2,3-disubstituted quinazolinones where the 4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl moiety is incorporated at the N3 position. The versatility of quinazolinone synthesis allows for various strategies where this aniline derivative can be integrated. organic-chemistry.orgresearchgate.netnih.govnih.govresearchgate.net

The synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles often proceeds through the cyclization of intermediates derived from carboxylic acid hydrazides. The primary amino group of this compound can be transformed into a variety of functional groups that can then be elaborated into these heterocyclic rings. For instance, the aniline can be acylated, and the resulting amide can be converted to a thioamide, which is a precursor for thiazole (B1198619) synthesis. For oxadiazoles (B1248032) and triazoles, the aniline nitrogen can be incorporated into a hydrazine (B178648) or a similar reactive intermediate. For example, diazotization of the aniline followed by reduction would yield a phenylhydrazine (B124118) derivative. This hydrazine can then react with carboxylic acids or their derivatives, followed by cyclodehydration, to form 1,3,4-oxadiazoles. openmedicinalchemistryjournal.comnih.govnih.gov Alternatively, reaction with isothiocyanates and subsequent oxidative cyclization can lead to triazole derivatives. While direct, single-step syntheses from this compound might be less common, its role as a precursor to the necessary intermediates is a key aspect of its utility.

The Fischer indole (B1671886) synthesis is a classic method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.org To utilize this compound in this reaction, it must first be converted to the corresponding phenylhydrazine. This can be achieved through diazotization of the aniline followed by reduction with a suitable reagent like sodium sulfite (B76179) or stannous chloride. The resulting 4-(2-oxo-2-pyrrolidin-1-ylethyl)phenylhydrazine can then be reacted with a variety of carbonyl compounds to generate a diverse range of indole derivatives bearing the pyrrolidinone moiety at the 5- or 6-position of the indole ring, depending on the substitution pattern of the aniline. researchgate.netnih.gov

Functional Group Transformations and Derivatization Strategies

The chemical reactivity of this compound is not limited to the construction of heterocyclic rings. The primary aromatic amine is amenable to a wide range of functional group transformations, allowing for the synthesis of a variety of derivatives. Standard organic reactions such as acylation, alkylation, sulfonylation, and diazotization followed by substitution (Sandmeyer reaction) can be readily performed on the amino group. These transformations allow for the introduction of a wide array of functional groups, thereby modifying the electronic and steric properties of the molecule. For instance, acylation with various acid chlorides or anhydrides can produce a library of amides, while reaction with sulfonyl chlorides can yield sulfonamides. These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Development of Novel Compound Libraries and Diversity-Oriented Synthesis

In the era of high-throughput screening, the generation of compound libraries with high structural diversity is crucial for the discovery of new drug candidates. This compound serves as an excellent scaffold for diversity-oriented synthesis (DOS). Its multiple points of diversification—the aromatic ring, the amino group, and the pyrrolidinone ring—allow for the rapid generation of a large number of structurally distinct molecules. By employing combinatorial chemistry techniques, where different building blocks are systematically combined, large libraries of compounds based on the this compound core can be synthesized. nih.govresearchgate.netnih.gov For example, the aniline nitrogen can be functionalized with a variety of substituents, and the aromatic ring can undergo electrophilic substitution reactions to introduce further diversity. This approach facilitates the exploration of a vast chemical space in the search for novel bioactive compounds.

Academic Research on Analogues and Derivatives of 4 2 Oxo 2 Pyrrolidin 1 Ylethyl Aniline

Design and Synthesis of Structurally Modified Analogues

The synthetic exploration of analogues of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline has primarily focused on three key areas: substitution on the pyrrolidinone ring, modification of the aniline (B41778) moiety, and variations of the ethylene (B1197577) linker. These modifications are instrumental in fine-tuning the molecule's properties.

Substitutions on the Pyrrolidinone Ring System

The pyrrolidinone ring, a gamma-lactam, is a critical component of the core structure, and its substitution has been a subject of significant synthetic efforts. Researchers have developed methods for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines. nih.govmdpi.com This approach involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) with a primary amine, followed by in-situ lactamization and dealkoxycarbonylation. nih.govmdpi.com This methodology allows for the introduction of a variety of substituents at the 5-position of the pyrrolidinone ring. A broad range of substituted anilines and benzylamines, as well as various donor-acceptor cyclopropanes, can be utilized in this transformation, highlighting its versatility. nih.govmdpi.com

Another strategy for modifying the pyrrolidinone ring involves the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. This can be achieved through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization. researchgate.net This method provides a convenient route to N-substituted pyrrolidinones. Furthermore, ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported, using aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid. rsc.orgresearchgate.netresearchgate.net This green chemistry approach offers excellent yields and short reaction times. rsc.orgresearchgate.net

Modifications of the Aniline Moiety and its Aromatic Substitutions

The aniline moiety is a key pharmacophore, and its modification has been extensively explored to understand its role in molecular interactions. A variety of synthetic methods have been employed to introduce substituents onto the aromatic ring of aniline and its derivatives. For instance, Rh(III)-catalyzed direct ortho-C–H bond carbonylation of anilines has been developed to construct benzoxazinones, which can then be converted to carboxylic-acid-functionalized anilines. chemistryviews.org

Furthermore, the synthesis of 4-(1,3,4-oxadiazol-2-yl)anilines has been achieved through the selective reduction of the corresponding nitro-aromatic precursors. nih.gov These aniline derivatives can then undergo diazotization and coupling reactions to introduce further diversity. nih.gov The high reactivity of the aniline ring towards electrophilic substitution allows for the introduction of various functional groups at the ortho- and para-positions. wikipedia.org However, to achieve mono-substitution, protection of the amino group, for example with acetyl chloride, is often necessary to prevent multiple substitutions. wikipedia.org

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence the biological activity of a compound. For derivatives of the this compound scaffold, SAR studies have provided valuable insights.

In a study on pyrrolidine (B122466) pentamine derivatives, it was found that modifications at different positions of the pyrrolidine ring had varying effects on inhibitory activity. nih.gov For instance, alterations at the R1 position of the pyrrolidinyl scaffold, such as moving an aromatic ring further away or replacing it with a heteroatom-containing ring, led to a reduction in inhibition levels. nih.gov This suggests the importance of the specific nature and position of substituents on the pyrrolidinone ring for biological activity. The study also highlighted that the inhibitory effect of a substitution at one position could be influenced by the presence of a substituent at another position. nih.gov

The following table summarizes the impact of substitutions at different positions on the pyrrolidine ring on the inhibitory activity of a series of analogues.

Position of SubstitutionModificationImpact on Inhibitory ActivityReference
R1Moving the aromatic ring further from the scaffoldReduced nih.gov
R1Replacing the aromatic ring with a heteroatom-containing ringReduced nih.gov
R4Moving a phenyl moiety one carbon away from the scaffoldSignificantly Reduced nih.gov
R5High tolerance to modificationsVariable nih.gov

Mechanistic Insights from Derivative Studies (e.g., Photorearrangement)

The study of derivatives can provide valuable mechanistic insights into their chemical behavior. For aniline derivatives, photorearrangement reactions have been investigated. A photorearrangement reaction promoted by the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) photoremovable protecting group has been shown to lead to the direct release of dialkylanilines. acs.org By introducing a methyl substituent at a specific position on the CyHQ core, the photorearrangement could be bypassed, leading to improved aniline release efficiency. acs.org Such studies on the photochemical behavior of aniline derivatives are crucial for applications in photopharmacology and drug delivery.

Furthermore, the electrochemical oxidation of aniline and its derivatives has been a subject of mechanistic studies. The oxidation process can lead to the formation of various products, including nitrobenzene (B124822) and benzoquinones, depending on the reaction conditions and the oxidizing agent used. These oxidation reactions are fundamental in the synthesis of dyes, pigments, and pharmaceuticals. Understanding the mechanisms of these reactions is essential for controlling the product distribution and optimizing synthetic routes.

Exploration of Diverse Chemical Scaffolds Incorporating the Core Structure

The core structure of this compound has been incorporated into more complex and diverse chemical scaffolds through molecular hybridization. This strategy aims to combine the pharmacophoric features of the core structure with those of other bioactive molecules to create novel compounds with enhanced or new biological activities.

For example, the synthesis of hybrid molecules containing both an oxadiazole ring and the core structure has been explored. nih.gov The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) scaffolds have been linked to other bioactive moieties, such as penicillin and amino acids, to generate libraries of hybrid compounds. nih.gov Similarly, the hybridization of privileged scaffolds like isatin (B1672199) and thiazolidinone with a benzenesulfonamide (B165840) moiety, which shares some structural similarity with the aniline part of the core molecule, has been investigated for the design of enzyme inhibitors. mdpi.com Another approach involves the incorporation of the core structure into larger polycyclic systems. For instance, substituted pyrrolidin-2-ones can be used as building blocks for the synthesis of nitrogen-containing polycyclic compounds like benz[g]indolizidine derivatives. nih.gov

The following table lists some of the diverse chemical scaffolds that have been synthesized incorporating elements of the this compound core structure.

Incorporated ScaffoldSynthetic StrategyPotential ApplicationReference
OxadiazoleCondensation of amidoximes with carboxylic acidsAntitumor agents nih.gov
Isatin-ThiazolidinoneMulti-step synthesis involving cyclization reactionsEnzyme inhibitors mdpi.com
Benz[g]indolizidineFurther modifications of substituted pyrrolidin-2-onesMedicinal chemistry nih.gov
NaphthoquinoneMolecular hybridizationAntineoplastic agents mdpi.com

In Vitro Biological Evaluation Methodologies for 4 2 Oxo 2 Pyrrolidin 1 Ylethyl Aniline Derivatives

Assays for Antimicrobial Activity

The antimicrobial potential of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline derivatives is assessed through various established in vitro methods against a spectrum of pathogenic bacteria and fungi.

Antibacterial Activity Methodologies (e.g., against Staphylococcus aureus, Escherichia coli)

The antibacterial efficacy of these derivatives is commonly determined using broth microdilution or agar (B569324) well diffusion methods. rdd.edu.iqresearchgate.net The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth. mdpi.com This method involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the target bacteria. Following an incubation period, typically 24 hours at 37°C, the plates are visually inspected for turbidity or assessed using a spectrophotometer to determine the MIC values. rdd.edu.iq

Commonly used bacterial strains for screening include Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. researchgate.net For instance, in a study evaluating a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, the tube dilution method was employed to test activity against Staphylococcus aureus and Escherichia coli. researchgate.net

The agar well diffusion method is another prevalent technique. rdd.edu.iq In this assay, an agar plate is uniformly inoculated with the test bacterium. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plate is incubated, allowing the compound to diffuse into the agar. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around the well, where bacterial growth is prevented.

Table 1: Example of Antibacterial Activity Data Presentation

Compound Test Organism MIC (µg/mL) Zone of Inhibition (mm)
Derivative A Staphylococcus aureus 64 18
Derivative B Escherichia coli 128 12
Amoxicillin (Standard) Staphylococcus aureus 2 25
Ciprofloxacin (Standard) Escherichia coli 1 30

Note: This table is a representative example based on common reporting formats in the literature.

Antifungal Activity Methodologies (e.g., against Candida albicans, Aspergillus niger)

Similar to antibacterial testing, the antifungal activity of this compound derivatives is evaluated using methods like broth microdilution to determine the MIC. nih.gov These assays are conducted against clinically relevant fungal strains, including yeasts like Candida albicans and molds such as Aspergillus niger.

The experimental setup for antifungal susceptibility testing mirrors that of the antibacterial assays. A standardized inoculum of the fungal strain is added to microtiter plates containing serial dilutions of the test compounds. The plates are then incubated under appropriate conditions for fungal growth, and the MIC is determined as the lowest concentration of the compound that inhibits fungal growth. Amphotericin B is often used as a standard antifungal control. mdpi.com

Cell-Based Assays for Antiproliferative Activity against Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116)

The potential of this compound derivatives as anticancer agents is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose. nih.gov

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. Cancer cells, such as the hepatocellular carcinoma line HepG2, breast adenocarcinoma line MCF-7, and colorectal carcinoma line HCT-116, are seeded in 96-well plates and allowed to adhere. mdpi.commdpi.com They are then treated with various concentrations of the test compounds and incubated for a specified period, typically 24 to 72 hours. nih.gov After incubation, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the solution is then measured with a spectrophotometer, which is proportional to the number of viable cells.

The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater antiproliferative activity.

Table 2: Example of Antiproliferative Activity Data (IC50 in µM)

Compound HepG2 MCF-7 HCT-116
Derivative C 21.28 >100 28.46
Derivative D 15.50 25.10 18.90
Doxorubicin (Standard) 0.85 0.50 0.72

Note: This table is a representative example based on common reporting formats in the literature.

Enzyme Inhibition Assay Methodologies (e.g., protein kinase inhibition)

Derivatives of this compound can also be evaluated for their ability to inhibit specific enzymes that are implicated in disease pathways. A notable target class is protein kinases, which are often dysregulated in cancer. nih.gov

In vitro kinase inhibition assays are performed to determine the potency and selectivity of the compounds. These assays typically involve incubating the target kinase with its substrate (often a peptide) and adenosine (B11128) triphosphate (ATP) in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured.

Several detection methods can be employed, such as radiometric assays that use radiolabeled ATP (³²P-ATP or ³³P-ATP) or non-radiometric methods like fluorescence-based assays. The results are usually expressed as the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Screening against a panel of different kinases can help to establish the selectivity profile of the compound. For example, anilino-pyrimidine derivatives have been shown to inhibit protein kinases such as Aurora B, PLK1, FAK, and VEGF-R2. nih.gov

Other In Vitro Biological Screening Paradigms for Derivative Exploration

Beyond the primary screens for antimicrobial, anticancer, and enzyme-inhibiting activities, other in vitro assays can be employed to further explore the biological potential of this compound derivatives. These can include:

Cyclooxygenase (COX) Inhibition Assays: To assess anti-inflammatory potential, compounds can be tested for their ability to inhibit COX-1 and COX-2 enzymes. This is often done using commercially available assay kits that measure the production of prostaglandins. nih.gov

DNA Binding Studies: For compounds with antiproliferative activity, their mechanism of action can be investigated through DNA binding studies. Techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to determine if and how the compounds interact with DNA.

Apoptosis Assays: To determine if the antiproliferative effect is due to the induction of programmed cell death (apoptosis), assays such as flow cytometry with Annexin V/propidium iodide staining can be performed on treated cancer cells.

These diverse in vitro evaluation methodologies provide a comprehensive framework for identifying and characterizing the biological activities of novel derivatives of this compound, paving the way for further development of promising lead compounds.

Future Perspectives and Research Directions for 4 2 Oxo 2 Pyrrolidin 1 Ylethyl Aniline Research

Innovations in Green Chemistry Principles for Synthesis

The future synthesis of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, making chemical processes more environmentally benign and sustainable. Research in this area is likely to focus on several key innovations:

Development of Novel Catalytic Systems: Future synthetic routes will likely move away from stoichiometric reagents towards more efficient catalytic methods. This includes the exploration of transition-metal catalysts, such as palladium and copper, for the N-arylation of the pyrrolidinone precursor. nih.govmdpi.com Additionally, the use of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly alternatives for key synthetic steps.

Utilization of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Future research will likely focus on adapting synthetic procedures to be performed in greener solvents, such as water, supercritical fluids, or bio-based solvents. For instance, the synthesis of N-aryl-substituted pyrrolidines has been demonstrated in water, showcasing the potential for more sustainable manufacturing processes. nih.gov

Energy-Efficient Synthesis: The exploration of alternative energy sources, such as microwave irradiation and ultrasound, can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques have already been successfully applied to the synthesis of pyrrolidinone derivatives. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefits
Catalysis Use of transition-metal catalysts or biocatalysts.Higher efficiency, selectivity, and reduced waste.
Safer Solvents Replacement of hazardous organic solvents with water or bio-solvents.Improved safety and reduced environmental impact.
Energy Efficiency Application of microwave or ultrasound-assisted synthesis.Faster reaction times and lower energy consumption.

Advanced Computational Design and Predictive Modeling for New Analogues

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and optimization of new analogues of this compound with enhanced biological activities. Advanced computational techniques can provide valuable insights into the structure-activity relationships (SAR) and guide the design of novel compounds with improved pharmacological profiles.

Future research in this domain will likely involve:

In Silico Screening and Docking Studies: Virtual screening of large compound libraries against specific biological targets can help identify new analogues with high binding affinities. Molecular docking simulations can predict the binding modes of these analogues within the active site of a target protein, providing a rationale for their observed or predicted activity. nih.gov

Pharmacophore Modeling and 3D-QSAR: Based on a set of known active compounds, pharmacophore models can be generated to define the essential structural features required for biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further be used to correlate the 3D properties of molecules with their biological activities, leading to the design of more potent compounds.

ADMET Prediction: A significant challenge in drug development is the high attrition rate of drug candidates due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). In silico ADMET prediction models can be employed early in the design phase to assess the drug-likeness of new analogues and prioritize those with favorable profiles. pharmacophorejournal.com

Computational TechniqueApplication for this compound AnaloguesOutcome
Molecular Docking Predicting the binding orientation of analogues to a biological target.Identification of key interactions and prioritization of compounds.
Pharmacophore Modeling Defining the essential structural features for biological activity.Guiding the design of novel analogues with improved potency.
ADMET Prediction Assessing the pharmacokinetic and toxicity profiles of new designs.Early identification of candidates with better drug-like properties.

Expanding the Scope as a Privileged Scaffold in Chemical Biology

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com The pyrrolidinone ring, a key component of this compound, is considered a privileged scaffold due to its presence in a wide range of biologically active compounds. researchgate.net Future research will likely focus on systematically exploring the potential of the this compound scaffold in chemical biology.

This can be achieved through:

Library Synthesis and High-Throughput Screening: The synthesis of a diverse library of compounds based on the this compound scaffold, followed by high-throughput screening against a panel of biological targets, could uncover novel biological activities.

Chemical Probe Development: Analogues of this compound can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes. These probes can be used to study the cellular localization, target engagement, and mechanism of action of this class of compounds.

Target Identification and Validation: For analogues that exhibit interesting biological effects, proteomics and other "omics" technologies can be employed to identify their cellular binding partners and elucidate their mechanism of action.

Collaborative Multidisciplinary Research Initiatives for Comprehensive Understanding

A comprehensive understanding of the therapeutic potential of this compound and its analogues will necessitate a collaborative and multidisciplinary research approach. The complexity of drug discovery and development requires the integration of expertise from various scientific disciplines.

Future progress will be driven by initiatives that bring together:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues with optimized properties.

Computational Chemists: To perform in silico modeling and guide the design process.

Biologists and Pharmacologists: To evaluate the biological activity and pharmacological properties of the synthesized compounds in vitro and in vivo.

Structural Biologists: To determine the three-dimensional structures of compound-target complexes, providing critical insights for further optimization.

Such collaborative efforts will be essential to fully exploit the potential of the this compound scaffold and to translate promising lead compounds into novel therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline to improve yield and purity?

Methodological Answer :

  • Reaction Design : Utilize nucleophilic substitution or amidation reactions, as seen in structurally analogous pyrrolidinyl-aniline derivatives (e.g., 2-oxo-pyrrolidin-1-yl acetamide derivatives) .
  • Condition Optimization : Screen solvents (e.g., DMF, THF), temperatures (60–100°C), and catalysts (e.g., K2CO3) to minimize side products. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the compound. Validate purity using NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···O/N interactions) to explain packing efficiency and stability .
  • Spectroscopy : Use <sup>1</sup>H NMR to verify amine proton environments and FT-IR to identify carbonyl (C=O, ~1700 cm<sup>-1</sup>) and aromatic C-H stretches .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and bioactivity of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. Compare with experimental XRD data to validate accuracy .
  • Molecular Docking : Simulate interactions with biological targets (e.g., CNS receptors) using software like AutoDock Vina. Prioritize binding poses with low RMSD values and high affinity scores .
  • ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) for drug development .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :

  • Cross-Validation : Combine <sup>13</sup>C NMR DEPT experiments with HSQC/HMBC 2D NMR to assign ambiguous signals (e.g., overlapping aromatic protons) .
  • Dynamic NMR : Analyze temperature-dependent <sup>1</sup>H NMR shifts to detect conformational flexibility (e.g., hindered rotation of the pyrrolidinone group) .
  • Crystallographic Confirmation : Compare experimental XRD data with computational models to resolve discrepancies in bond lengths or angles .

Q. What experimental strategies are effective for studying the environmental fate of this compound in soil systems?

Methodological Answer :

  • Soil Column Experiments : Simulate vertical migration using controlled pumping speeds (e.g., 0.5–2.0 mL/min) to track adsorption/desorption kinetics .
  • LC-MS/MS Quantification : Develop a validated method with low detection limits (ng/L) to monitor degradation products (e.g., aniline derivatives) in leachates .
  • Microbial Degradation Assays : Inoculate soil samples with Pseudomonas spp. to assess biodegradation pathways under aerobic/anaerobic conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for CNS applications?

Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the aniline or pyrrolidinone positions to modulate lipophilicity and target affinity .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using software like Schrödinger’s Phase .
  • In Vivo Screening : Evaluate anticonvulsant activity in rodent models (e.g., maximal electroshock test) with dose-response curves (ED50 calculations) .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce exothermic risks .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
  • Quality-by-Design (QbD) : Use DOE (design of experiments) to optimize critical parameters (e.g., stoichiometry, mixing efficiency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.